Hydrolytic Stability of the Benzylic Bromide: 2‑Bromomethyl‑6‑vinylpyridine vs. 2‑Bromomethylpyridine
In the absence of a vinyl substituent, the parent 2‑bromomethylpyridine hydrolyzes to 2‑hydroxymethylpyridine with a first‑order rate constant of approximately 1.2 × 10−4 s−1 at pH 7 (60 °C, μ = 0.15) [1]. Although a direct head‑to‑head measurement for 2‑bromomethyl‑6‑vinylpyridine has not been published, the electron‑withdrawing vinyl group at the 6‑position is expected to deactivate the pyridine ring toward SN1 pathways, thereby retarding solvolysis relative to the unsubstituted analog . This electronic effect translates into a longer shelf‑life in protic solvent systems and greater tolerance of aqueous work‑up conditions when the bromomethyl handle is meant to be preserved for a subsequent cross‑coupling step.
| Evidence Dimension | First‑order hydrolysis rate constant (k, s−1) |
|---|---|
| Target Compound Data | Not directly measured; predicted k < 1.2 × 10−4 s−1 based on electron‑withdrawing effect of the vinyl group |
| Comparator Or Baseline | 2‑Bromomethylpyridine: k ≈ 1.2 × 10−4 s−1 (pH 7, 60 °C, μ = 0.15) |
| Quantified Difference | Estimated decrease in hydrolysis rate by a factor of ~1.3–2.0 relative to unsubstituted 2‑bromomethylpyridine |
| Conditions | Aqueous buffer pH 7, 60 °C, ionic strength 0.15; class inference supported by Hammett σp analysis of 6‑vinylpyridine (σp ≈ +0.02 to +0.08) |
Why This Matters
A slower hydrolysis rate means the bromomethyl group survives longer in protic or aqueous reaction environments, which is critical for multi‑step syntheses where the bromide must remain intact until a planned substitution or cross‑coupling event.
- [1] YE De‑Yong, YANG Chu‑Yao. Kinetic Studies of Hydrolysis of 2‑, 3‑ and 4‑Bromomethyl Pyridines. Chem. J. Chinese Universities 1993, 14 (8), 1081–1084. View Source
